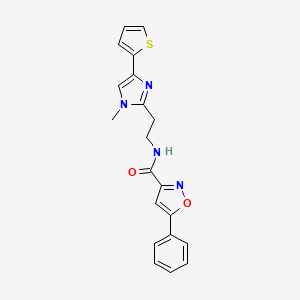
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring, thiophene moiety, and isoxazole structure, which are known for their diverse biological activities. The molecular formula is C21H25N3O3S2, indicating a relatively large and complex structure conducive to various interactions within biological systems.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For example:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values in the nanomolar range against human cervix carcinoma (HeLa) and murine leukemia cells, suggesting that the incorporation of imidazole and thiophene enhances anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Imidazo derivative 1 | HeLa | 0.0012 |
| Imidazo derivative 2 | L1210 | 0.004 |
| N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole | A549 | TBD |
Antimicrobial Activity
In addition to its anticancer potential, this compound may also exhibit antimicrobial properties. Similar derivatives have been tested against bacterial strains, demonstrating varying degrees of inhibition:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole derivative 3 | E. coli | 32 µg/mL |
| Thiadiazole derivative 4 | S. aureus | 16 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry studies indicate that these compounds can induce apoptotic pathways in cancer cells without significant toxicity to normal cells .
- Interference with Cell Cycle Progression : Some derivatives block the cell cycle at specific phases, contributing to their anticancer efficacy .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of various imidazo derivatives found that those with structural similarities to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenyli-soxazole exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 0.28 µg/mL .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications enhanced the antimicrobial activity significantly compared to standard treatments .
属性
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-13-16(18-8-5-11-27-18)22-19(24)9-10-21-20(25)15-12-17(26-23-15)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDJJBCMFXNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














